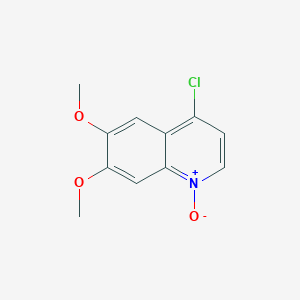

4-Chloro-6,7-dimethoxyquinoline 1-oxide

CAS No.:

Cat. No.: VC17985006

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClNO3 |

|---|---|

| Molecular Weight | 239.65 g/mol |

| IUPAC Name | 4-chloro-6,7-dimethoxy-1-oxidoquinolin-1-ium |

| Standard InChI | InChI=1S/C11H10ClNO3/c1-15-10-5-7-8(12)3-4-13(14)9(7)6-11(10)16-2/h3-6H,1-2H3 |

| Standard InChI Key | NHDZCCNVRDQJQU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-6,7-dimethoxyquinoline 1-oxide features a quinoline backbone substituted with chlorine at position 4, methoxy groups at positions 6 and 7, and an N-oxide functional group at position 1. The IUPAC name 4-chloro-6,7-dimethoxyquinoline 1-oxide reflects this arrangement, with the N-oxide moiety introducing polarity and altering reactivity compared to the parent compound .

Physical and Chemical Characteristics

The compound exists as a pale yellow to beige powder under standard conditions. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 239.66 g/mol | |

| Boiling Point (Parent*) | 325.2°C at 760 mmHg | |

| Density (Parent*) | 1.265 g/cm³ | |

| LogP (Parent*) | 2.91 |

*Data for 4-chloro-6,7-dimethoxyquinoline provided for comparative context . The N-oxide derivative exhibits increased hydrophilicity due to the polar N→O bond, reducing its LogP value compared to the parent compound.

Synthesis and Preparation Pathways

Parent Compound Synthesis

The preparation of 4-chloro-6,7-dimethoxyquinoline, the precursor to the N-oxide derivative, follows a four-step sequence :

-

Nitration: 3,4-Dimethoxyacetophenone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone.

-

Condensation: Reaction with -dimethylformamide dimethyl acetal forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

-

Reductive Cyclization: Catalytic hydrogenation induces ring closure to produce 4-hydroxy-6,7-dimethoxyquinoline.

-

Chlorination: Treatment with chlorinating agents (e.g., ) replaces the hydroxyl group with chlorine .

Oxidation to 1-Oxide

The N-oxide derivative forms via oxidation of the tertiary nitrogen in 4-chloro-6,7-dimethoxyquinoline. Common oxidants include:

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane

-

Hydrogen peroxide in acetic acid

-

Ozone under controlled conditions

Reaction conditions must balance oxidation efficiency with minimization of over-oxidation byproducts. The process typically achieves yields of 70–85% under optimized parameters .

Analytical Characterization Methods

Spectroscopic Identification

1H-NMR (DMSO-)

-

δ 8.86 (s, 1H, H-2)

-

δ 7.42 (s, 1H, H-5)

-

δ 7.37 (s, 1H, H-8)

-

δ 4.00/3.98 (2s, 6H, OCH)

The N-oxide group deshields adjacent protons, causing upfield shifts compared to the parent compound .

Chromatographic Quantification

HPLC Conditions

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm |

| Mobile Phase | Acetonitrile:Buffer (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time | 12.8 ± 0.3 min |

Method validation parameters meet ICH Q2(R1) criteria, with LOD/LOQ of 0.05%/0.15% .

Industrial Applications and Challenges

Synthetic Intermediate Utility

Though primarily an impurity, the compound finds niche applications:

-

Catalyst ligand: In asymmetric oxidations due to chiral N-oxide configuration

-

Coordination complexes: With transition metals (e.g., Pd, Ru) for cross-coupling reactions

Purification Challenges

Key hurdles in large-scale production include:

-

Similar polarity to API: Complicates chromatographic separation

-

Thermal instability: Degrades above 150°C, limiting distillation options

-

Solubility limitations: Requires polar aprotic solvents (DMF, DMSO)

Recent advances in countercurrent chromatography and molecularly imprinted polymers show promise for improved isolation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume